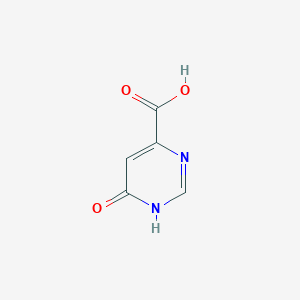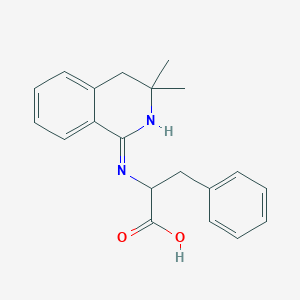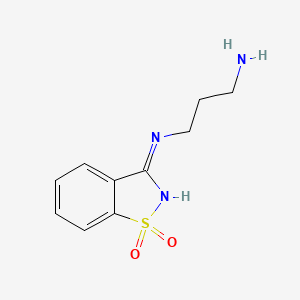
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Descripción general
Descripción
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as POD, is an organic compound with a cyclic structure consisting of two fused rings. It is an important building block for organic synthesis and is widely used in the medical and scientific fields. POD has a unique structure and properties, making it a valuable and versatile compound for research and development.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Synthesis and Antimicrobial Activity : Compounds related to the 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one structure have been explored for their antimicrobial activities. For instance, derivatives synthesized from isonicotinic acid hydrazide demonstrated significant antimicrobial activity in various studies (Bayrak et al., 2009). Additionally, the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives has shown potential in creating compounds with antimicrobial properties (El‐Sayed et al., 2008).
Anticancer Applications : The synthesis and evaluation of various 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases have revealed that some derivatives exhibit notable anticancer activity. This includes significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Abdo & Kamel, 2015).
Material Science and Electronics
Organic Light-Emitting Diodes (OLEDs) : Compounds with 1,3,4-oxadiazole rings, related to the query compound, have been used in the development of organic light-emitting diodes. Their properties, such as high electron mobility and excellent external quantum efficiencies, make them suitable for use in blue, green, and red OLEDs, demonstrating their significance in material science (Wang et al., 2019).
Photoluminescence Properties : Studies on oxadiazole derivatives have also revealed their potential in photoluminescent applications. This includes the synthesis and characterization of compounds that exhibit strong fluorescent emissions, indicating their suitability for use in luminescent materials and sensors (Ding et al., 2017).
Chemical Synthesis and Crystallography
Synthesis of Heterocyclic Derivatives : Research has focused on synthesizing and characterizing new heterocyclic derivatives containing the oxadiazole ring. These studies contribute to the broader understanding of chemical synthesis processes and the potential applications of these compounds in various fields (Zhao et al., 2013).
Crystal Structure Analysis : Investigations into the crystal structures of compounds related to 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have provided insights into their molecular configurations. This is crucial for understanding their physical and chemical properties, which can influence their applications in various scientific domains (Hou et al., 2013).
Propiedades
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11-9(2-1-5-14-11)12-15-10(16-18-12)8-3-6-13-7-4-8/h1-7H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMYAZNBQAOEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)


![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)